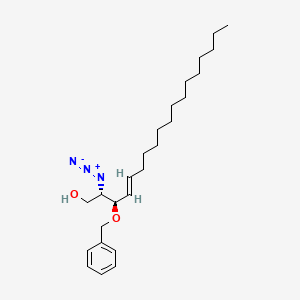
(2S,3R,E)-2-azido-3-(benzyloxy)octadec-4-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3R,E)-2-azido-3-(benzyloxy)octadec-4-en-1-ol is a complex organic compound characterized by its azido and benzyloxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R,E)-2-azido-3-(benzyloxy)octadec-4-en-1-ol typically involves multiple steps, starting from simpler organic molecules. One common approach is the azidation of a precursor molecule, such as (2S,3R,E)-2-amino-3-(benzyloxy)octadec-4-en-1-ol, using azidating agents like sodium azide under specific reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The process would be optimized for efficiency, safety, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
(2S,3R,E)-2-azido-3-(benzyloxy)octadec-4-en-1-ol can undergo various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro compounds.
Reduction: The azido group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The azido group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium azide in the presence of a suitable solvent like dimethylformamide (DMF).
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted products depending on the nucleophile used.
Scientific Research Applications
(2S,3R,E)-2-azido-3-(benzyloxy)octadec-4-en-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2S,3R,E)-2-azido-3-(benzyloxy)octadec-4-en-1-ol involves its interaction with molecular targets through its azido and benzyloxy groups. These interactions can lead to various biochemical effects, including the inhibition or activation of specific enzymes and pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (2S,3R,E)-2-amino-3-(benzyloxy)octadec-4-en-1-ol
- (2S,3R,E)-1,3-bis(benzyloxy)octadec-4-en-2-amine
Uniqueness
(2S,3R,E)-2-azido-3-(benzyloxy)octadec-4-en-1-ol is unique due to its azido group, which imparts distinct reactivity and potential applications compared to its amino and bis(benzyloxy) counterparts. This uniqueness makes it valuable for specific synthetic and research purposes.
Properties
Molecular Formula |
C25H41N3O2 |
|---|---|
Molecular Weight |
415.6 g/mol |
IUPAC Name |
(E,2S,3R)-2-azido-3-phenylmethoxyoctadec-4-en-1-ol |
InChI |
InChI=1S/C25H41N3O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-20-25(24(21-29)27-28-26)30-22-23-18-15-14-16-19-23/h14-20,24-25,29H,2-13,21-22H2,1H3/b20-17+/t24-,25+/m0/s1 |
InChI Key |
ZDZSHYAFYAMHBG-PNIUMYDHSA-N |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO)N=[N+]=[N-])OCC1=CC=CC=C1 |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(CO)N=[N+]=[N-])OCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


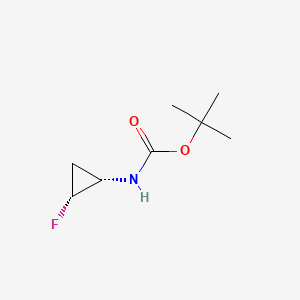
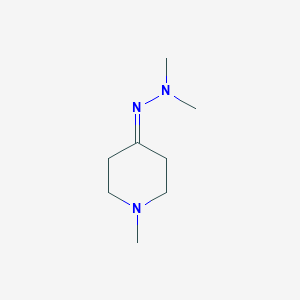

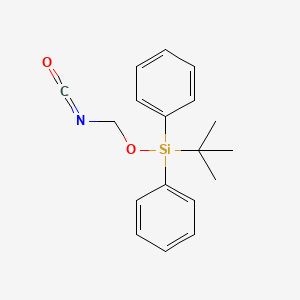
![2-[(Ethylamino)methyl]-4-aminophenol-d5 Dihydrochloride](/img/structure/B15294194.png)
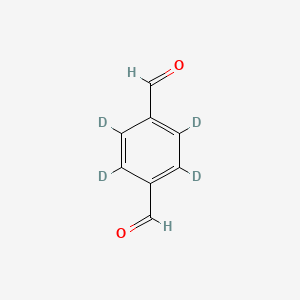


![[(2R,3S,4R)-4-[[(3aS,4R,6R,7R,7aS)-7-acetyloxy-2-oxo-4-[tri(propan-2-yl)silyloxymethyl]-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-6-yl]oxy]-2-[tri(propan-2-yl)silyloxymethyl]-3,4-dihydro-2H-pyran-3-yl] acetate](/img/structure/B15294217.png)
![2-(2-Chlorophenyl)-1-[1-(1,1,2,2,3,3,4,4,5,5,5-undecadeuteriopentyl)indol-3-yl]ethanone](/img/structure/B15294225.png)
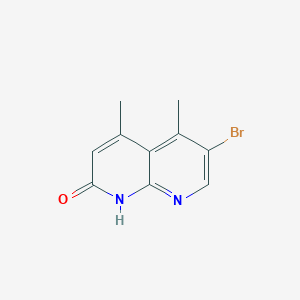
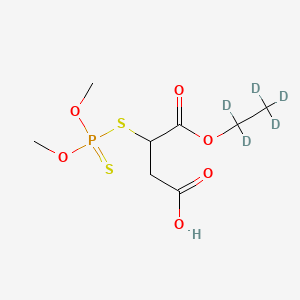
![6-bromo-2,5-dihydro-1H-pyrrolo[3,4-c]pyrrol-3-one](/img/structure/B15294260.png)

